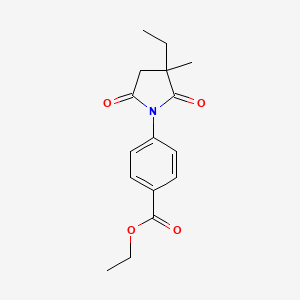
ethyl 4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoate
説明
Synthesis Analysis
Ethyl 4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoate can be synthesized through various chemical reactions. For instance, studies like those conducted by Ishiguro et al. (2003) and Kiven et al. (2023) have explored different synthetic routes, showcasing the flexibility in obtaining this compound. These methods often involve reactions under controlled conditions to ensure the purity and yield of the final product (Ishiguro et al., 2003; Kiven et al., 2023).
Molecular Structure Analysis
The molecular structure of ethyl 4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoate has been examined using techniques like X-ray crystallography and Density Functional Theory (DFT). Huang et al. (2021) and Lai et al. (2007) provide detailed insights into the compound's molecular conformation and structural properties, highlighting the significance of its molecular architecture (Huang et al., 2021; Lai et al., 2007).
Chemical Reactions and Properties
The chemical reactions involving ethyl 4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoate are diverse. As per the research by Fujita et al. (2005) and Carson et al. (2006), this compound participates in various organic reactions, exhibiting properties like reactivity under different conditions and the ability to form complex molecules (Fujita et al., 2005; Carson et al., 2006).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments. Studies like those by Lv et al. (2013) and Dai et al. (2013) offer insights into these properties, which are essential for practical applications (Lv et al., 2013; Dai et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other chemicals, are vital for determining the compound's potential applications. Research by Dawadi et al. (2011) and Lei et al. (2013) delves into these aspects, offering a comprehensive understanding of how this compound behaves chemically (Dawadi et al., 2011; Lei et al., 2013).
科学的研究の応用
Anti-Juvenile Hormone Agents
Research by Ishiguro et al. (2003) and others has highlighted the potential of ethyl 4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoate derivatives as anti-juvenile hormone (anti-JH) agents. These compounds, including similar ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoates, have shown effectiveness in inducing precocious metamorphosis in larvae, such as those of silkworms, by causing symptoms typical of juvenile hormone deficiency. The specific structural features of these compounds, such as the 4-ethoxycarbonyl group on the benzene ring, are crucial for their activity. The action of these compounds can be counteracted by juvenile hormone agonists like methoprene, indicating their specific interaction with the juvenile hormone pathway in insects (Ishiguro et al., 2003).
Molecular Structures and Hydrogen Bonding
Studies have also focused on the molecular structure and hydrogen bonding patterns of ethyl 4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoate derivatives. For instance, Portilla et al. (2007) investigated the hydrogen-bonded supramolecular structures of related compounds, such as ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate. These studies reveal how different hydrogen bonding interactions, including N-H...O and N-H...N types, contribute to the formation of one-, two-, and three-dimensional structures in these compounds (Portilla et al., 2007).
Synthesis and Characterization Studies
Research has also been conducted on the synthesis and characterization of these compounds. For example, Carson and Lippard (2006) explored the synthesis of benzyl- and ethyl-substituted pyridine ligands in diiron(II) complexes, providing insights into the molecular frameworks and potential applications of these compounds in areas like enzyme mimics or catalysis (Carson & Lippard, 2006).
Nonlinear Optical (NLO) Properties
Recent studies, like those by Kiven et al. (2023), have focused on the nonlinear optical properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (a derivative of ethyl 4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoate) using density functional theory. These studies are crucial for understanding the potential of these compounds in the development of new NLO materials (Kiven et al., 2023).
特性
IUPAC Name |
ethyl 4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-16(3)10-13(18)17(15(16)20)12-8-6-11(7-9-12)14(19)21-5-2/h6-9H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFRXWDWVQCQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4007693.png)
![1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007701.png)
![8-{[2-(benzylamino)pyrimidin-5-yl]methyl}-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007706.png)
![N-benzyl-5-[4-(4-butoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4007719.png)

![N-(2,4-dichlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4007732.png)
![4-bromo-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B4007740.png)
![4-({2-chloro-4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4007743.png)
![ethyl 4-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4007751.png)
![ethyl 1-{N-(4-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007761.png)
![6-[(2-chlorophenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4007763.png)
![3-benzyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4007778.png)
![1-(benzylsulfonyl)-4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4007791.png)